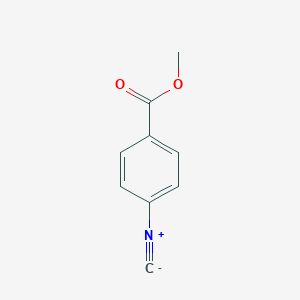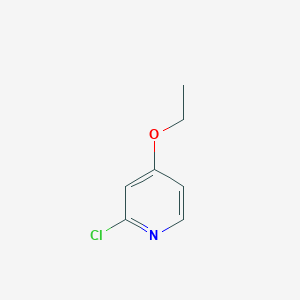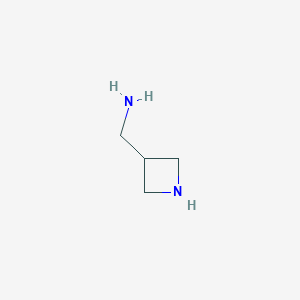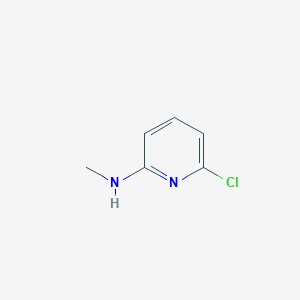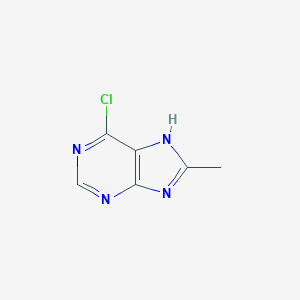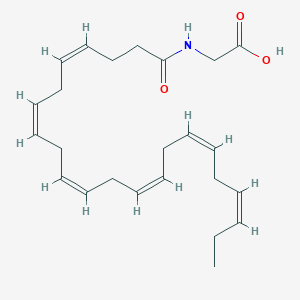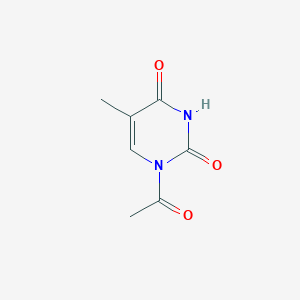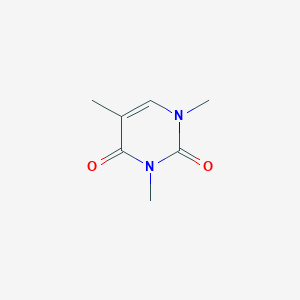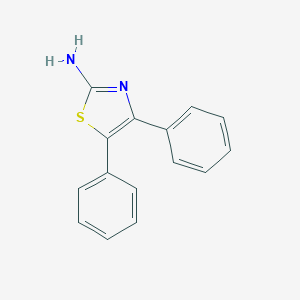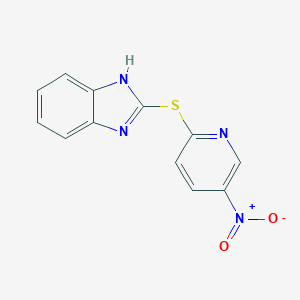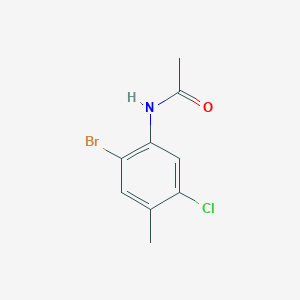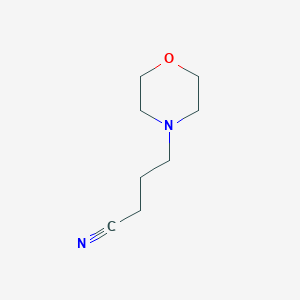
4-吗啉丁腈
描述
4-Morpholinebutanenitrile is a chemical compound that is used for experimental and research purposes . It is also known as 4-morpholin-4-ylbutanenitrile and 4-(4-Morpholinyl)butanenitrile .
Synthesis Analysis
The synthesis of morpholines, which includes 4-Morpholinebutanenitrile, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances .Molecular Structure Analysis
The molecular structure of a compound like 4-Morpholinebutanenitrile can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound .Chemical Reactions Analysis
The stoichiometry of chemical reactions may serve as the basis for quantitative chemical analysis methods . Titrations involve measuring the volume of a titrant solution required to completely react with a sample solution .Physical And Chemical Properties Analysis
Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .科学研究应用
光谱和量子化学分析
4-吗啉丁腈 (4MC) 一直是使用振动光谱和量子化学方法进行详细研究的主题。Xavier 和 Raj(2013 年)进行的研究利用固相 FT-IR 和 FT-拉曼光谱以及从头算哈特里-福克和密度泛函方法 (B3LYP) 计算来研究 4MC 的分子构型和振动频率。该研究通过自然键轨道 (NBO) 分析突出了分子的稳定性,其产生于超共轭相互作用和电荷离域。为 4MC 构建的理论 FT-IR 和 FT-拉曼光谱进一步证明了其在各种科学应用中的潜力,特别是在理解分子相互作用和稳定性方面 (R. J. Xavier & S. Raj, 2013)。
抗菌性能
吗啉衍生物(如 4-(苯磺酰基) 吗啉)的抗菌性能已针对各种微生物(包括金黄色葡萄球菌和大肠杆菌)的标准菌株和多重耐药菌株进行了探索。Oliveira 等人(2015 年)研究了 4-(苯磺酰基) 吗啉的最小抑菌浓度 (MIC) 及其对抗生素有效性的调节活性,证明了其在增强对抗生素对耐药菌株活性的潜力 (M. A. Oliveira 等,2015)。
激酶抑制用于癌症治疗
基于吗啉的化合物的研究已扩展到为参与癌症进展的激酶开发有效的抑制剂。Hobbs 等人(2019 年)发现了一种不含氮的吗啉同系物,展示了其在合成 mTORC1 和 mTORC2 通路的双重抑制剂中的应用,这对于癌细胞存活和增殖至关重要。这项工作强调了吗啉衍生物在设计用于癌症治疗的新型治疗剂中的重要性 (H. Hobbs 等,2019)。
抗菌化合物的合成
Kardile 和 Kalyane(2010 年)提出的硫吗啉-4基苯甲酰肼衍生物的合成和抗菌活性展示了吗啉衍生物效用的另一个方面。这些化合物通过亲核取代反应合成,并对其抗菌性能进行了测试,为具有潜在治疗应用的新型生物活性分子的开发做出了贡献 (D. Kardile & N. Kalyane, 2010)。
用于细胞成像的荧光探针
吗啉衍生物还被用于开发用于细胞成像的荧光探针。Fleming 等人(2015 年)研究了 4-吗啉脚本他依 (4MS) 的快速细胞摄取和对 HDAC 的体外活性,突出了其在荧光显微镜研究中用于细胞内研究的应用 (Cassandra L. Fleming 等,2015)。
安全和危害
Safety data sheets provide information about the hazards of a chemical and the associated protective measures . For example, chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .
属性
IUPAC Name |
4-morpholin-4-ylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-3-1-2-4-10-5-7-11-8-6-10/h1-2,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHBZJPTXSALLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303900 | |
| Record name | 4-Morpholinebutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinebutanenitrile | |
CAS RN |
5807-11-4 | |
| Record name | 4-Morpholinebutanenitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Morpholinebutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-MORPHOLINEBUTYRONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

